molecular formula C14H13ClN4OS B5812502 N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No. B5812502
M. Wt: 320.8 g/mol
InChI Key: BGKGCXSKGDJRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms. The antidiabetic activity of the compound may be attributed to its ability to increase insulin secretion and reduce insulin resistance.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to affect various biochemical and physiological processes in the body. It has been reported to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes in cancer cells. The compound has also been found to reduce the levels of inflammatory cytokines and improve lipid metabolism in diabetic rats. Additionally, it has been shown to inhibit the growth of biofilms formed by microorganisms.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent activity against various cancer cell lines and microorganisms. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as an agricultural pesticide and industrial chemical should be explored further.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide can be achieved using various methods, including the reaction of 2-pyridinecarboxylic acid hydrazide with 4-chlorobenzaldehyde in the presence of thiosemicarbazide. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-chlorobenzyl isothiocyanate in the presence of hydrazine hydrate. Both methods have been reported to yield high-quality crystals of the compound.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, it has shown potential as an antidiabetic agent by reducing blood glucose levels in diabetic rats.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(pyridine-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-11-6-4-10(5-7-11)9-17-14(21)19-18-13(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKGCXSKGDJRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide

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